

Application Notes and Protocols for PTP1B-IN-25 in Kinase Selectivity Profiling

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Compound of Interest

Compound Name: *Ptp1B-IN-25*

Cat. No.: *B12383468*

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Introduction

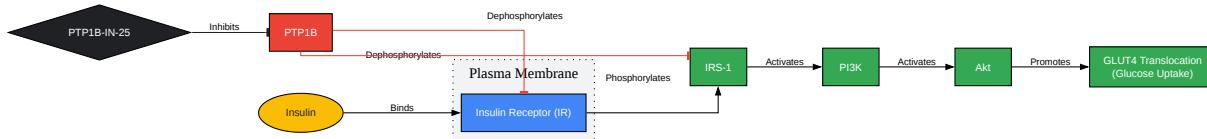
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, including the insulin and leptin pathways.^{[1][2][3]} By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.^{[4][5]} Similarly, it negatively regulates leptin signaling by dephosphorylating Janus kinase 2 (JAK2).^{[1][4]} Overexpression or hyperactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target.^{[2][3][5][6]} PTP1B has also been implicated in cancer, where its role can be context-dependent, acting as either a tumor suppressor or promoter.^[1]

The development of selective PTP1B inhibitors has been a major focus of drug discovery. A significant challenge in this endeavor is achieving selectivity against other highly homologous protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity in its catalytic domain with PTP1B.^[4]

This document provides detailed application notes and protocols for the use of **PTP1B-IN-25**, a novel and potent PTP1B inhibitor, in kinase selectivity profiling. The following sections describe the biochemical properties of **PTP1B-IN-25**, protocols for its use in in-vitro assays, and its selectivity profile against a panel of related phosphatases.

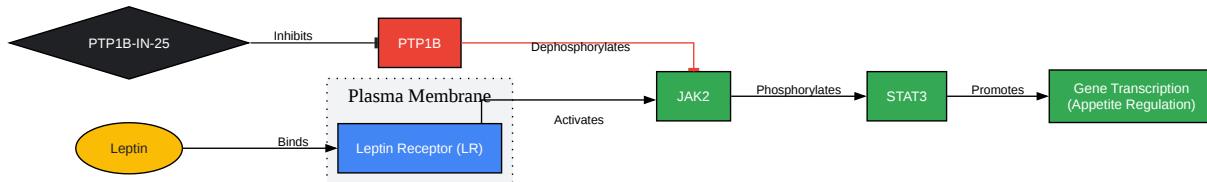
PTP1B Signaling Pathways

PTP1B is a critical negative regulator of key cellular signaling pathways. The diagrams below illustrate the role of PTP1B in the insulin and leptin signaling cascades.



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Caption: PTP1B's role in negatively regulating the insulin signaling pathway.



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Caption: PTP1B's role in negatively regulating the leptin signaling pathway.

Quantitative Data

The inhibitory activity of **PTP1B-IN-25** was assessed against PTP1B and a panel of other protein tyrosine phosphatases to determine its selectivity. The IC₅₀ values are summarized in the table below.

Phosphatase	IC50 (nM) of PTP1B-IN-25
PTP1B	15
TCPTP	1250
SHP-1	>10000
SHP-2	>10000
LAR	>10000
CD45	>10000

Table 1: Selectivity Profile of **PTP1B-IN-25**. The data demonstrates that **PTP1B-IN-25** is a potent and selective inhibitor of PTP1B, with over 80-fold selectivity against the closely related TCPTP.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of **PTP1B-IN-25** against human PTP1B.

Materials:

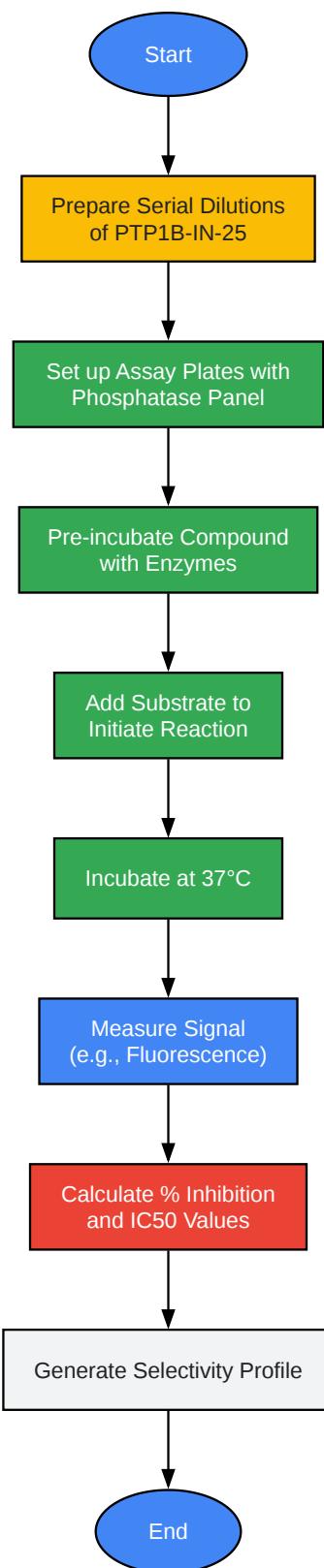
- Recombinant Human PTP1B (catalytic domain)
- 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% BSA, 2 mM DTT
- **PTP1B-IN-25** (or other test compounds) dissolved in DMSO
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Protocol:

- Prepare a serial dilution of **PTP1B-IN-25** in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
- Add 5 μ L of the diluted **PTP1B-IN-25** solution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with buffer only as a background control.
- Add 10 μ L of recombinant PTP1B enzyme solution (final concentration of 0.5 ng/ μ L) to each well containing the test compound and the no-inhibitor control.
- Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding 10 μ L of DiFMUP substrate (final concentration of 100 μ M) to all wells.
- Immediately measure the fluorescence intensity at time zero using a plate reader.
- Incubate the plate at 37°C for 30 minutes.
- After incubation, measure the final fluorescence intensity.
- Subtract the background fluorescence from all measurements.
- Calculate the percent inhibition for each concentration of **PTP1B-IN-25** relative to the no-inhibitor control.
- Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Kinase Selectivity Profiling Workflow

The following diagram outlines the general workflow for assessing the selectivity of **PTP1B-IN-25** against a panel of kinases and phosphatases.



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Caption: General workflow for kinase selectivity profiling of **PTP1B-IN-25**.

Conclusion

PTP1B-IN-25 is a potent and highly selective inhibitor of PTP1B. The provided protocols offer a robust framework for researchers to independently verify its activity and further explore its therapeutic potential in metabolic diseases and oncology. The high selectivity of **PTP1B-IN-25** against other protein tyrosine phosphatases, particularly TCPTP, makes it a valuable tool for investigating the specific roles of PTP1B in various cellular processes.

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